![molecular formula C16H22N6 B6456907 4-ethyl-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549030-50-2](/img/structure/B6456907.png)
4-ethyl-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The compound you mentioned seems to be a derivative of pyrimidine, with various substitutions at different positions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the pyrimidine ring. Without specific information, it’s difficult to detail the exact synthesis process .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the various groups attached at the specified positions. The presence of the piperazine ring and the ethyl and methyl groups would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. Pyrimidines can participate in a variety of chemical reactions. For example, they can act as bases, forming N-alkylated products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the groups present. For example, the presence of the piperazine ring might increase its solubility in water, while the ethyl and methyl groups might increase its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-4-14-9-15(20-13(3)19-14)21-5-7-22(8-6-21)16-17-10-12(2)11-18-16/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFGTYZMYJAEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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